molecular formula C6H14O4S2 B12804271 1,1-Bis(ethylsulfonyl)ethane CAS No. 32341-85-8

1,1-Bis(ethylsulfonyl)ethane

Cat. No.: B12804271
CAS No.: 32341-85-8
M. Wt: 214.3 g/mol
InChI Key: FKRSIPMVGCAUPF-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfonyl)ethane is an organic compound with the molecular formula C6H14O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to a central ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(ethylsulfonyl)ethane can be synthesized through several methods. One common approach involves the reaction of ethylsulfonyl chloride with ethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride groups by the ethylsulfonyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfonyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: Nucleophilic substitution reactions can replace the ethylsulfonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(ethylsulfonyl)ethane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl groups.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylsulfonyl)ethane involves its reactive sulfonyl groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(ethylsulfanyl)ethane: Similar in structure but with sulfanyl groups instead of sulfonyl groups.

    1,1-Bis(methylsulfonyl)ethane: Similar but with methylsulfonyl groups instead of ethylsulfonyl groups.

    1,1-Bis(phenylsulfonyl)ethane: Similar but with phenylsulfonyl groups instead of ethylsulfonyl groups.

Uniqueness

1,1-Bis(ethylsulfonyl)ethane is unique due to its specific ethylsulfonyl groups, which confer distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

32341-85-8

Molecular Formula

C6H14O4S2

Molecular Weight

214.3 g/mol

IUPAC Name

1,1-bis(ethylsulfonyl)ethane

InChI

InChI=1S/C6H14O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h6H,4-5H2,1-3H3

InChI Key

FKRSIPMVGCAUPF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C)S(=O)(=O)CC

Origin of Product

United States

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